2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a pyrazolo[1,5-a]pyrimidine ring system via an ethylthio group.
Mechanism of Action
Target of Action
The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
The compound interacts with DDR1 by binding to it . The most promising compounds (7rh and 7rj) inhibited the enzymatic activity of DDR1, with IC50 values of 6.8 and 7.0 nM, respectively . They were significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .
Biochemical Pathways
The compound affects the biochemical pathways related to DDR1. By inhibiting DDR1, it can potentially suppress the proliferation of cancer cells expressing high levels of DDR1 . It can also strongly suppress cancer cell invasion, adhesion, and tumorigenicity .
Pharmacokinetics
The compound has good pharmacokinetic profiles, with oral bioavailabilities of 67.4% and 56.2%, respectively . This suggests that the compound is well-absorbed and can reach its target effectively.
Result of Action
The result of the compound’s action is the inhibition of the enzymatic activity of DDR1 . This leads to the suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides
- 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
2-ethylsulfanyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-21-13-6-4-3-5-12(13)15(20)18-11-9-16-14-7-8-17-19(14)10-11/h3-10H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLGWYBOAULQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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